REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[C:4]2[N:9]([Si](C(C)(C)C)(C)C)[CH:10]=[CH:11][C:3]=12.C([Li])(C)(C)C.[C:24](=[O:26])=[O:25]>O1CCCC1>[Cl:8][C:5]1[C:4]2[NH:9][CH:10]=[CH:11][C:3]=2[C:2]([C:24]([OH:26])=[O:25])=[CH:7][N:6]=1
|
Name
|
4-bromo-1-(tert-butyl-dimethyl-silanyl)-7-chloro-1H-pyrrolo[2,3-c]pyridine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=C(N=C1)Cl)N(C=C2)[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
then poured
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
WASH
|
Details
|
the aqueous washed twice with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=C1NC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |